

# Application of Carvedilol-d5 in Pediatric Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Carvedilol-d5** in pediatric pharmacokinetic (PK) studies. **Carvedilol-d5**, a stable isotope-labeled internal standard, is essential for the accurate quantification of carvedilol in biological matrices, a critical aspect of pediatric drug development where sample volumes are limited and precision is paramount.

### Introduction

Carvedilol is a non-selective beta-blocker with alpha-1 adrenergic blocking activity, used in the treatment of heart failure and hypertension.[1] The pharmacokinetics of carvedilol in pediatric patients, particularly those with congestive heart failure (CHF), show significant variability and differ from adults, necessitating age- and weight-specific dosing strategies.[2][3] Factors such as the maturation of drug-metabolizing enzymes and physiological development contribute to these differences.[4] The use of a stable isotope-labeled internal standard like **Carvedilol-d5** in conjunction with highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise and accurate quantification of carvedilol in pediatric PK studies.[5]

## **Quantitative Pharmacokinetic Data**

The following tables summarize key pharmacokinetic parameters of carvedilol in pediatric patients with congestive heart failure from published studies. These data highlight the age-



dependent variability in carvedilol disposition.

Table 1: Carvedilol Pharmacokinetic Parameters in Pediatric Patients with Congestive Heart Failure.[4][6]

| Parameter               | Value (Mean ± SD)                  | Patient Population                   |
|-------------------------|------------------------------------|--------------------------------------|
| Cmax (ng/mL)            | 5.13 ± 2.89 (dose-normalized)      | 5 children (age range not specified) |
| Tmax (h)                | 0.93 ± 0.39                        | 5 children (age range not specified) |
| AUC₀-∞ (ng·h/mL)        | 20.4 ± 12.89 (dose-<br>normalized) | 5 children (age range not specified) |
| Half-life (t½) (h)      | 3.12 ± 1.37                        | 5 children (age range not specified) |
| Mean Residence Time (h) | 4.50 ± 1.44                        | 5 children (age range not specified) |

Table 2: Age-Dependent Differences in Carvedilol Half-Life.[7]

| Age Group   | Half-life (t½) (h) |
|-------------|--------------------|
| < 3.5 years | 2.2                |
| > 3.5 years | 3.6                |
| Adults      | 5.2                |

Table 3: Age-Adjusted Dosing Simulations for Comparable Exposure to Adults.[2]



| Age Group                      | Recommended Daily Dose (mg/kg) |
|--------------------------------|--------------------------------|
| Infants (28 days to 23 months) | 3                              |
| Children (2-11 years)          | 2                              |
| Adolescents (12-15 years)      | 1                              |
| Adults                         | 0.7                            |

## **Experimental Protocols**

This section outlines a detailed protocol for a pediatric pharmacokinetic study of carvedilol, incorporating the use of **Carvedilol-d5** as an internal standard for sample analysis by LC-MS/MS.

## **Study Design and Conduct**

A prospective, open-label pharmacokinetic study can be conducted in pediatric patients with stable congestive heart failure who are prescribed carvedilol as part of their standard care.

#### **Inclusion Criteria:**

- Age from 1 month to 18 years.
- Diagnosed with congestive heart failure.
- Clinically stable and on a stable dose of carvedilol for at least two weeks.

#### **Exclusion Criteria:**

- · Known hypersensitivity to carvedilol.
- Severe hepatic or renal impairment.
- Concomitant use of drugs known to significantly interact with carvedilol metabolism.

#### Dosing:



 Administer the prescribed oral dose of carvedilol. The initial dose is typically 0.05 mg/kg/dose twice daily, with gradual increments.[7]

#### Pharmacokinetic Sampling:

- Collect sparse blood samples (e.g., 0.2-0.5 mL) at pre-dose and at 1, 2, 4, 8, and 12 hours post-dose.
- For infants and young children, dried blood spot (DBS) sampling can be a less invasive alternative.

# Sample Preparation and Analysis using LC-MS/MS with Carvedilol-d5

This protocol is adapted from validated methods for carvedilol quantification in biological matrices.[5]

#### Materials:

- · Carvedilol analytical standard
- Carvedilol-d5 (internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Human plasma (for calibration standards and quality controls)
- Microcentrifuge tubes
- · Vortex mixer
- Centrifuge
- Nitrogen evaporator



#### Preparation of Stock and Working Solutions:

- Stock Solutions (1 mg/mL): Prepare stock solutions of carvedilol and Carvedilol-d5 in methanol.
- Working Solutions: Prepare serial dilutions of the carvedilol stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution: Prepare a working solution of Carvedilol-d5 (e.g., 0.500 ng/mL) in the precipitation solution (methanol:acetonitrile, 1:1, v/v).[5]

#### Sample Extraction from Plasma:

- Pipette 50 μL of pediatric plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 200 µL of water and vortex for 30 seconds.
- Add 1 mL of the precipitation solution containing the **Carvedilol-d5** internal standard.[5]
- Vortex for another 30 seconds.
- Centrifuge at 20,238 x g for 5 minutes.[5]
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.

#### LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.
- Column: A suitable C18 column (e.g., Zorbax SB-C18).[8]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.
  [8]



• Flow Rate: 0.3 mL/min.[8]

Injection Volume: 15 μL.[8]

• MS System: A triple quadrupole mass spectrometer.

Ionization Mode: Positive electrospray ionization (ESI+).

• Multiple Reaction Monitoring (MRM) Transitions:

Carvedilol: m/z 407.1 -> 100.1[9]

Carvedilol-d5: (adjust for the mass shift due to deuterium)

#### Data Analysis:

- Quantify carvedilol concentrations using the peak area ratio of carvedilol to Carvedilol-d5.
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

## **Diagrams**

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for a pediatric pharmacokinetic study of carvedilol.



## **Carvedilol Signaling Pathway**



Click to download full resolution via product page

Caption: Simplified signaling pathway of carvedilol.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. go.drugbank.com [go.drugbank.com]
- 2. Population pharmacokinetics and dose simulation of carvedilol in paediatric patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics and dose simulation of carvedilol in paediatric patients with congestive heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. starship.org.nz [starship.org.nz]
- 8. researchgate.net [researchgate.net]
- 9. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Carvedilol-d5 in Pediatric Pharmacokinetic Studies: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582782#application-of-carvedilol-d5-in-pediatric-pharmacokinetic-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com